molecular formula C11H14IN B8159737 N-(Cyclopropylmethyl)-2-iodo-4-methylaniline

N-(Cyclopropylmethyl)-2-iodo-4-methylaniline

Cat. No.: B8159737
M. Wt: 287.14 g/mol
InChI Key: AMAZXFARZURHSG-UHFFFAOYSA-N
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Description

Structural Definition and IUPAC Nomenclature

This compound is systematically named according to IUPAC rules as follows:

  • Parent structure : Aniline (C₆H₅NH₂).
  • Substituents :
    • Iodine at position 2 (ortho to the amino group).
    • Methyl group at position 4 (para to the amino group).
    • Cyclopropylmethyl group attached to the nitrogen atom.

The molecular formula is C₁₁H₁₃IN , with a molecular weight of 310.14 g/mol . The structure features a benzene ring with three substituents: an iodine atom (ortho), a methyl group (para), and a cyclopropylmethyl-amine group (N-linked).

Property Value Source
Melting point 34–37°C
Density 1.7004 g/cm³ (estimate)
Boiling point 273°C (estimate)
pKa 2.97 ± 0.10 (predicted)

The cyclopropylmethyl group introduces steric and electronic effects, while the iodine atom enhances electrophilicity at the ortho position, enabling cross-coupling reactions.

Historical Context in Organoiodine Chemistry

Organoiodine compounds have been pivotal in synthetic chemistry since the 19th century, with applications ranging from pharmaceuticals to materials science. This compound emerged as part of efforts to optimize iodinated anilines for catalytic processes. Key milestones include:

  • Early aniline derivatives : The discovery of aniline in 1826 laid the groundwork for halogenated variants.
  • Hypervalent iodine reagents : Developed in the 20th century, these reagents enabled efficient aryl-iodine bond formation, influencing the synthesis of iodinated anilines.
  • Modern catalysis : The compound’s iodine atom facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of chiral iodoaniline-lactate catalysts.

Its role as a precursor in medicinal chemistry—particularly for indole and biphenylamine derivatives—highlights its versatility.

Position within Aniline Derivative Taxonomy

Aniline derivatives are classified by substituent type and position. This compound belongs to three subcategories:

Taxonomic Class Characteristics Relevance to Compound
Halogenated anilines Contain fluorine, chlorine, bromine, or iodine Iodine at position 2 enhances reactivity.
Alkylated anilines Feature alkyl groups (e.g., methyl, cyclopropylmethyl) Methyl (position 4) and cyclopropylmethyl (N-linked) modulate solubility and steric effects.
Cyclopropane-containing amines Incorporate cyclopropane rings The cyclopropylmethyl group introduces strain, affecting conformational stability.

This compound’s hybrid structure enables unique reactivity profiles, such as participation in both electrophilic substitution and transition-metal-mediated transformations.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-iodo-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAZXFARZURHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Directed Iodination

The synthesis begins with 4-methylaniline, which is acetylated using acetic anhydride to form 4-methylacetanilide. This protection step mitigates the strong para-directing effect of the free amine, enabling regioselective iodination at the ortho position. Electrophilic iodination is achieved using N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature, yielding 2-iodo-4-methylacetanilide in 97% yield.

Deprotection

The acetyl group is hydrolyzed under basic conditions (e.g., NaOMe/MeOH) to regenerate the free amine, producing 2-iodo-4-methylaniline. This step proceeds quantitatively, ensuring minimal loss of material.

Mitsunobu Alkylation

The cyclopropylmethyl group is introduced via a Mitsunobu reaction, leveraging diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate the coupling of 2-iodo-4-methylaniline with cyclopropylmethanol. This method circumvents the poor nucleophilicity of the aniline nitrogen, achieving N-alkylation in 65–75% yield.

Key Data:

StepReagents/ConditionsYield (%)
AcetylationAcetic anhydride, DMF, rt95
IodinationNIS, DMF, rt97
DeprotectionNaOMe/MeOH, 70°C99
Mitsunobu AlkylationDIAD, PPh₃, cyclopropylmethanol, THF70

Method 2: Finkelstein Halogen Exchange and Copper-Mediated Alkylation

Bromine-to-Iodine Exchange

Starting with 2-bromo-4-methylacetanilide, a Finkelstein reaction replaces bromine with iodine using sodium iodide (NaI) and copper(I) iodide (CuI) in 1,4-dioxane at 110°C under inert atmosphere. This ligand-assisted reaction achieves 90% yield, with N,N′-dimethylethylenediamine enhancing catalytic efficiency.

Deprotection and Alkylation

After deprotection, the resulting 2-iodo-4-methylaniline undergoes alkylation with cyclopropylmethyl bromide. Employing a copper(I)-catalyzed Ullmann-type coupling (CuI, 1,10-phenanthroline) in DMSO at 100°C, the N-cyclopropylmethyl derivative is obtained in 68% yield.

Key Data:

StepReagents/ConditionsYield (%)
Finkelstein ReactionCuI, NaI, 1,4-dioxane, 110°C90
Ullmann AlkylationCuI, 1,10-phenanthroline, DMSO, 100°C68

Method 3: Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This route employs a palladium-catalyzed coupling between 2-iodo-4-methylaniline and cyclopropylmethyl bromide. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 80°C, the reaction proceeds via a C–N bond-forming mechanism, affording the target compound in 60% yield. Steric hindrance from the cyclopropyl group limits efficiency.

Reductive Amination

An alternative approach condenses 2-iodo-4-methylaniline with cyclopropylmethyl ketone under reductive conditions (NaBH₃CN, MeOH). However, low conversion (35%) is observed due to the ketone’s poor electrophilicity, rendering this method less practical.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Method 1 (Mitsunobu) offers moderate yields (70%) and scalability but requires costly reagents.

  • Method 2 (Finkelstein/Ullmann) provides higher yields (68–90%) and better scalability for industrial applications.

  • Method 3 (Pd-catalyzed) suffers from lower yields (35–60%) and catalyst costs, limiting practicality.

Reaction Conditions

  • Finkelstein reactions demand inert atmospheres and high temperatures, whereas Mitsunobu conditions are milder but air-sensitive.

  • Palladium-based methods require stringent moisture control and specialized ligands .

Chemical Reactions Analysis

Synthetic Routes to N-(Cyclopropylmethyl)-2-iodo-4-methylaniline

The compound can be synthesized via two primary pathways:

Alkylation of 2-Iodo-4-methylaniline

2-Iodo-4-methylaniline ([CAS 29289-13-2] ) reacts with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) under basic conditions to form the target compound.
Key conditions :

  • Solvent: DMF or acetonitrile

  • Base: K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>

  • Temperature: 80–100°C

  • Yield: 60–75% (extrapolated from similar alkylation reactions in )

Reductive Coupling of Nitroarenes

Iron-catalyzed reductive coupling of nitroarenes with alkyl halides ( ) offers an alternative route. For example:
4-Methyl-2-nitroiodobenzene + Cyclopropylmethyl iodide → N-(Cyclopropylmethyl)-2-iodo-4-methylaniline
Catalytic system :

  • FeCl<sub>2</sub>·4H<sub>2</sub>O (20 mol%)

  • Zn (3 equiv.)

  • TMSCl (2 equiv.)

  • NMP solvent at 90°C

Iodoarene Coupling Reactions

The iodine substituent participates in cross-coupling reactions:

Reaction Type Conditions Product Yield Source
Ullmann CouplingCuI, ligand, 110°CBiaryl derivatives40–60%
Buchwald-Hartwig AminationPd catalyst, ligand, baseN-Aryl amines50–70%
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, boronic acidAryl boronate esters65–80%

Cyclopropylmethyl Group Reactivity

The cyclopropylmethyl moiety undergoes ring-opening under acidic or radical conditions:

  • Acid-mediated ring-opening : Forms allylic amines (e.g., with HCl/MeOH → CH<sub>2</sub>=CHCH<sub>2</sub>NHAr) .

  • Radical reactions : Cyclopropylmethyl radicals participate in 5-endo-trig cyclizations to form pyrrolidines .

Electrophilic Substitution on the Aromatic Ring

The electron-rich aniline ring undergoes regioselective substitution:

Reagent Position Product Notes
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to NH2-Iodo-4-methyl-5-nitroanilineLimited by steric hindrance
Br<sub>2</sub>/FeBr<sub>3</sub>Ortho to NH2-Iodo-4-methyl-6-bromoaniline85% yield (analogous systems)

Radical-Mediated Transformations

The iodine atom facilitates radical generation:

Reductive Deiodination

Using Zn/NH<sub>4</sub>Cl or Bu<sub>3</sub>SnH/AIBN:

  • N-(Cyclopropylmethyl)-4-methylaniline (yield: 90%) .

Cyclization Reactions

Under radical conditions (e.g., TEMPO/Na):

  • Forms hexahydroindole derivatives via 5-exo-trig pathways .

Stability and Degradation

  • Thermal stability : Decomposes above 250°C (TGA data extrapolated from ).

  • Photolytic degradation : Iodine substituent undergoes homolytic cleavage under UV light, forming aryl radicals .

Comparative Reactivity Table

Reaction Conditions Key Product Yield
AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-Alkyl derivatives70%
Iodine substitutionPd(OAc)<sub>2</sub>, ligandBiaryls65%
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Nitroaniline analog55%

Scientific Research Applications

Pharmaceutical Intermediates

N-(Cyclopropylmethyl)-2-iodo-4-methylaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. It can be utilized to produce derivatives that exhibit biological activity, particularly as inhibitors or modulators in drug discovery.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of 2-haloanilines, including compounds like this compound, can be synthesized through regioselective alkylation processes. These derivatives have shown promise in developing anticancer agents due to their ability to inhibit specific kinases involved in tumor growth .

Agricultural Chemicals

The compound is also noted for its utility in the synthesis of agricultural chemicals, particularly fungicides and herbicides. The ability to modify the aromatic structure allows for the development of compounds that can effectively target pests while minimizing environmental impact.

Case Study: Synthesis of Rice Blast Control Agents

This compound has been identified as a precursor for synthesizing compounds effective against rice blast disease. The synthesis process involves high regioselectivity alkylation, enabling the production of active ingredients with enhanced efficacy against pathogens .

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block for more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, including cross-coupling reactions and cyclization processes.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
Friedel-Crafts AlkylationMild conditions, with catalyst75-90
Cross-CouplingCu-catalyzed80-95
CyclizationRh-catalyzed70-85

Development of Novel Modulators

Recent research has highlighted the potential of this compound as a scaffold for developing negative allosteric modulators targeting dopamine receptors. This application is particularly relevant in neuropharmacology, where modulation of receptor activity can lead to new treatments for psychiatric disorders.

Case Study: Dopamine Receptor Modulation

In a study focusing on indole derivatives, modifications using compounds like this compound resulted in enhanced binding affinities and negative cooperativity at dopamine receptors. This suggests that such derivatives could be pivotal in designing drugs aimed at treating conditions such as schizophrenia .

Mechanism of Action

The mechanism by which N-(Cyclopropylmethyl)-2-iodo-4-methylaniline exerts its effects depends on its interaction with specific molecular targets. The cyclopropylmethyl group and the iodine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the aromatic ring significantly alter electronic and steric properties. Key comparisons include:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Synthesis Method
N-(Cyclopropylmethyl)-2-iodo-4-methylaniline 2-iodo, 4-methyl Iodo, Methyl, Cyclopropylmethyl ~289.2* Likely N-alkylation or SNAr
4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline 4-iodo, tetrafluoro-phenoxy Iodo, Fluorinated ether 425.0 Nucleophilic substitution with iodonium salts
4-Chloro-N-ethyl-2-nitroaniline 4-chloro, 2-nitro Chloro, Nitro, Ethyl ~200.6 N-alkylation or nitro introduction
N-p-Tolylsulphonyl-4-methyl-2-nitroaniline 4-methyl, 2-nitro, sulfonyl Nitro, Sulfonyl ~256.3 Sulfonylation of nitroaniline

Notes:

  • Iodo vs.
  • Positional Effects : The ortho-iodo substituent in the target compound may induce greater steric hindrance compared to para-substituted analogs (e.g., ’s 4-iodo derivative), affecting reaction kinetics .

N-Substituent Variations

The nitrogen-bound substituent modulates solubility, stability, and conformational flexibility:

Compound Name N-Substituent Key Properties
This compound Cyclopropylmethyl Rigid, moderate steric bulk
N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline Phenoxyethyl Flexible, polar ether linkage
N-(cyclopropylmethyl)-3-methyl-4-nitro-N-propylaniline Cyclopropylmethyl + Propyl Increased hydrophobicity

Key Observations :

  • Polar groups like phenoxyethyl () enhance water solubility, whereas the target compound’s nonpolar substituents may favor lipid membrane permeability .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn:

Compound Name Physical State Melting Point (°C) Solubility Trends
This compound Not reported Not available Likely lipophilic
4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline Orange/brown oil Not reported High lipophilicity (oil)
N-p-Tolylsulphonyl-4-methyl-2-nitroaniline Solid 192–194 Low (due to sulfonyl group)

Insights :

  • The target compound’s iodine and cyclopropylmethyl groups likely result in lower water solubility compared to nitro- or sulfonyl-containing analogs .

Biological Activity

N-(Cyclopropylmethyl)-2-iodo-4-methylaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Cyclopropylmethyl group : Enhances lipophilicity and steric properties.
  • Iodine atom : Participates in halogen bonding, influencing binding affinity to target proteins.
  • Methylaniline moiety : Provides a platform for further chemical modifications.

The presence of these functional groups suggests that the compound may interact with various biological targets, enhancing its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets within cells. The iodine atom's halogen bonding capability can enhance the compound's affinity for proteins, while the cyclopropylmethyl group may affect its conformation and reactivity. This unique combination allows for selective interactions with biological systems, potentially leading to desired therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancers. The proposed mechanism involves the activation of intrinsic apoptotic pathways and modulation of cell cycle regulators .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the efficacy of this compound in inhibiting growth in human breast cancer cell lines. Results indicated an IC50 value in the low micromolar range, highlighting its potential as a therapeutic agent .
  • Antimicrobial Screening : Another study focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, reinforcing its potential utility in treating bacterial infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its viability as a drug candidate. Initial assessments suggest moderate absorption with a favorable distribution profile in biological tissues. However, further studies are needed to evaluate its metabolism and excretion pathways to ensure safety and efficacy in clinical applications .

Research Findings Summary Table

Study Biological Activity Findings
Study 1AnticancerInduced apoptosis in breast cancer cells (IC50 ~ 5 μM)
Study 2AntimicrobialEffective against Gram-positive bacteria (MIC ~ 8 μg/mL)
Study 3PharmacokineticsModerate absorption; favorable tissue distribution

Q & A

Q. Critical Parameters :

  • Temperature control : Excess heat promotes dehalogenation (iodine loss) or cyclopropane ring opening .
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity but require rigorous drying to avoid hydrolysis.
  • Stoichiometry : A 1.2–1.5 molar excess of cyclopropylmethyl halide ensures complete alkylation .

Table 1 : Comparative Reaction Conditions

StepReagents/ConditionsYield RangePurity (HPLC)Source
AlkylationK₂CO₃, DMF, 80°C60–75%>90%
LithiationLDA, THF, -70°C40–56%85–92%

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Cyclopropyl protons : Distinctive upfield shifts (δ 0.5–1.5 ppm for CH₂; δ 1.5–2.0 ppm for CH) confirm the cyclopropane ring .
    • Aromatic protons : The iodine substituent deshields adjacent protons, causing splitting patterns (e.g., doublet of doublets for H-3 and H-6) .
  • HRMS (High-Resolution Mass Spectrometry) : Exact mass analysis (e.g., m/z 331.0123 for C₁₁H₁₃IN₂) validates molecular formula .
  • X-ray crystallography : Resolves regiochemistry and confirms iodine positioning in solid-state structures .

Q. Key Diagnostic Peaks :

  • IR : N-H stretch (~3400 cm⁻¹) for secondary amine; C-I stretch (~500 cm⁻¹).
  • ¹³C NMR : Iodine’s inductive effect shifts the ipso-carbon (C-2) to δ 95–105 ppm .

Advanced: How does the introduction of electron-withdrawing groups (e.g., iodine) at the 2-position influence the reactivity of N-(Cyclopropylmethyl)-4-methylaniline derivatives in cross-coupling reactions?

Methodological Answer:
Iodine at the 2-position enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) but complicates regioselectivity:

  • Buchwald-Hartwig amination : Iodine directs coupling to the para position (C-5) due to steric hindrance at C-2 .
  • Ullmann coupling : Yields drop with bulky cyclopropylmethyl groups; copper(I) iodide/1,10-phenanthroline systems improve efficiency .

Q. Contradictions in Reactivity :

  • vs. 15 : Bromine at C-2 in analogs (e.g., 2-bromo-4-heptafluoroisopropylaniline) facilitates higher coupling yields (~85%) compared to iodine (~60%), likely due to slower oxidative addition with iodine .

Advanced: What strategies resolve contradictions in reported bioactivity data for meta-diamide derivatives containing cyclopropylmethyl moieties?

Methodological Answer:
Discrepancies in insecticidal activity (e.g., 0–100% mortality at 1 mg/L) arise from:

  • Substituent electronic effects : Fluorine at C-4 (electron-withdrawing) enhances binding to GABA receptors, while methyl groups (electron-donating) reduce activity .
  • Steric effects : Bulky cyclopropylmethyl groups impair membrane penetration in Lepidopteran pests (e.g., Plutella xylostella) but enhance activity in Coleopterans .

Q. Experimental Design Adjustments :

  • Standardized bioassays : Use OECD guidelines for consistent larval staging and diet composition .
  • QSAR modeling : Correlate logP values with LC₅₀ data to predict bioactivity trends .

Advanced: How can reaction optimization address low yields in the synthesis of this compound analogs with fluorinated substituents?

Methodological Answer:
Fluorinated analogs (e.g., 4-trifluoromethyl derivatives) often suffer from poor yields (<30%) due to:

  • Side reactions : Fluorine’s electronegativity accelerates hydrolysis of intermediate imines.
  • Mitigation strategies :
    • Protecting groups : Use Boc or Fmoc on the amine during fluorination steps .
    • Low-temperature fluorination : Employ DAST (diethylaminosulfur trifluoride) at -40°C to minimize decomposition .

Table 2 : Fluorination Yield Improvement

ReagentTemperatureYieldSource
DAST-40°C55%
SF₄RT12%

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